molecular formula C10H10F3N B11901742 1-Methyl-5-(trifluoromethyl)indoline

1-Methyl-5-(trifluoromethyl)indoline

Cat. No.: B11901742
M. Wt: 201.19 g/mol
InChI Key: KULYGZWFJTYCFC-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)indoline is a substituted indoline derivative of significant interest in medicinal and organic chemistry. The indoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to interact with diverse biological targets . The incorporation of a trifluoromethyl group at the 5-position is a key structural modification, as this moiety can dramatically influence a molecule's properties by enhancing its lipophilicity, metabolic stability, and binding affinity . This makes it a valuable building block in the design of novel therapeutic agents. This compound serves as a key synthetic intermediate for research and development. Indoline and indole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antiviral , anticancer , and anti-inflammatory effects . Specifically, trifluoromethyl-substituted indole derivatives have been investigated for their promising anti-HIV inhibitory activities . Furthermore, compounds bearing the indoline scaffold and a trifluoromethyl group have been successfully utilized in the development of molecular chemosensors for the highly sensitive and selective detection of toxic anions like cyanide . Researchers can leverage this chemical to construct more complex molecular architectures, such as through C3-functionalization, a common strategy in heterocyclic chemistry . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-3,6H,4-5H2,1H3

InChI Key

KULYGZWFJTYCFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Role As Building Blocks in Organic Synthesis

Precursors for Complex Heterocyclic Structures

1-Methyl-5-(trifluoromethyl)indoline serves as a crucial starting material for the synthesis of more elaborate heterocyclic systems. The indoline (B122111) nitrogen can be further functionalized, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the construction of fused ring systems and other complex architectures. For example, derivatives of this compound have been used in the synthesis of novel isatin (B1672199) derivatives with potential antiviral activities. mdpi.comnih.gov The indoline scaffold is a privileged structure found in many biologically active natural products and synthetic compounds. nih.govpolimi.it The introduction of a trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

Scaffolds for Chemical Library Synthesis

In drug discovery and materials science, the generation of chemical libraries containing a diverse range of compounds is essential. This compound provides a robust scaffold for the synthesis of such libraries. By systematically modifying different positions of the indoline ring system, a large number of analogs can be rapidly synthesized. This approach is valuable for structure-activity relationship (SAR) studies, where the goal is to identify compounds with optimized properties. The trifluoromethyl group, in particular, is a desirable feature in medicinal chemistry as it can improve metabolic stability and binding affinity. nih.gov The synthesis of polycyclic fused indoline scaffolds through cycloaddition reactions has been demonstrated as a reliable method for creating structural complexity. polimi.it

Intermediate in the Synthesis of Other Fluorinated Organic Compounds

The trifluoromethyl group in this compound makes it a valuable intermediate for the synthesis of other fluorinated organic compounds. The presence of this group can direct further chemical transformations on the molecule. For instance, the electron-withdrawing nature of the CF3 group can influence the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, the indoline core can be opened or rearranged to generate different classes of fluorinated compounds. The synthesis of trifluoromethyl-containing heterocycles is an active area of research, with applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net

This compound is a key building block in organic synthesis, offering a versatile platform for the construction of complex heterocyclic structures and diverse chemical libraries. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the biological and physical characteristics of the resulting molecules. Its utility as a precursor and intermediate continues to be explored in the development of new synthetic methodologies and the discovery of novel functional materials and therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-5-(trifluoromethyl)indoline, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization or functionalization of indoline precursors. For example:

  • Starting Materials : Use indoline derivatives with trifluoromethylation-capable reagents (e.g., CF₃Cu for electrophilic substitution) .
  • Reaction Optimization : Monitor intermediates via thin-layer chromatography (TLC) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, similar to phosphazene syntheses .
  • Purification : Column chromatography is critical; solvent systems (e.g., hexane/ethyl acetate) should be tailored to polarity. Purity (>95%) is verified via HPLC .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl and trifluoromethyl group positions. Compare chemical shifts to analogous indoline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in THF/hexane mixtures and analyze diffraction patterns (see Supplementary Information protocols in ).

Advanced: How can researchers resolve contradictions in spectroscopic data for trifluoromethylated indolines?

Methodological Answer:

  • Orthogonal Validation : Combine NMR with IR spectroscopy to distinguish CF₃ vibrations (~1,150 cm⁻¹) from other groups .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Batch Comparison : Analyze multiple synthesis batches to rule out impurities; use HPLC-MS to detect byproducts .

Advanced: What strategies are effective for studying the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
  • Solution Stability : Assess in solvents (DMSO, ethanol) at room temperature; use NMR to detect solvolysis .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for trifluoromethylated indolines?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or CH₃) and compare bioactivity in assays (e.g., enzyme inhibition) .
  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with target proteins; validate with mutagenesis studies .
  • Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) to correlate lipophilicity with membrane permeability .

Advanced: What analytical techniques are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • GC-MS Headspace Analysis : Identify volatile byproducts from synthesis .
  • HPLC-DAD/ELSD : Use diode-array detection (DAD) for UV-active impurities and evaporative light scattering (ELSD) for non-UV species .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) retained during purification .

Advanced: How should researchers address regulatory requirements for preclinical toxicology studies on novel indoline derivatives?

Methodological Answer:

  • In Vitro Toxicity : Perform Ames tests (bacterial mutagenicity) and hepatocyte viability assays (MTT assay) .
  • In Vivo Protocols : Follow OECD guidelines for acute toxicity in rodent models; dose ranges should align with estimated IC₅₀ values from in vitro studies .
  • Documentation : Comply with IND templates for pharmacology/toxicology data, emphasizing batch-specific impurity profiles .

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